Octamethylsilsesquioxane

Catalog No.
S1517859
CAS No.
17865-85-9
M.F
C8H24O12Si8
M. Wt
536.95 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octamethylsilsesquioxane

CAS Number

17865-85-9

Product Name

Octamethylsilsesquioxane

IUPAC Name

1,3,5,7,9,11,13,15-octamethyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane

Molecular Formula

C8H24O12Si8

Molecular Weight

536.95 g/mol

InChI

InChI=1S/C8H24O12Si8/c1-21-9-22(2)12-25(5)14-23(3,10-21)16-27(7)17-24(4,11-21)15-26(6,13-22)19-28(8,18-25)20-27/h1-8H3

InChI Key

SOQGBGSEJYZNPS-UHFFFAOYSA-N

SMILES

C[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)C)C)C)C)C)C)C

Canonical SMILES

C[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)C)C)C)C)C)C)C

Synthesis of Nanocomposites

OMSQ can be incorporated into polymers to create nanocomposites. These materials combine the properties of the polymer with the unique features of OMSQ, such as improved thermal stability, mechanical strength, and flame retardancy. For instance, incorporating OMSQ into epoxy resins has been shown to enhance their mechanical properties and heat resistance, making them suitable for various demanding applications [].

Drug Delivery Systems

Researchers are exploring the potential of OMSQ for developing drug delivery systems. OMSQ nanoparticles can encapsulate drugs and protect them from degradation in the body. Additionally, these nanoparticles can be designed to target specific tissues or cells, potentially improving drug delivery efficiency and reducing side effects [].

Catalysis

OMSQ can be functionalized with various organic groups to create new catalysts. These catalysts can be used in various chemical reactions, offering advantages such as improved efficiency, selectivity, and reusability [].

Octamethylsilsesquioxane, with the chemical formula C8H24O12Si8\text{C}_8\text{H}_{24}\text{O}_{12}\text{Si}_8, is a silsesquioxane compound characterized by its unique cage-like structure. It consists of eight silicon atoms surrounded by twelve oxygen atoms and is fully methylated, making it a member of the polyhedral oligomeric silsesquioxanes family. This compound exhibits remarkable thermal stability, low surface energy, and excellent mechanical properties, which make it valuable in various applications, particularly in materials science and nanotechnology .

  • Reinforcement Material: OPOSS can improve the mechanical properties of polymers by acting as a nano-reinforcement agent due to its rigid cage structure [].
  • Drug Delivery: OPOSS can be used as a carrier for drug delivery due to its biocompatibility and ability to be functionalized for targeted drug delivery [].

OMPOSS is generally considered to have low toxicity []. However, as with any chemical, proper handling procedures should be followed to avoid potential hazards such as:

  • Dust Inhalation: Inhalation of OPOSS dust may cause respiratory irritation.
  • Skin and Eye Contact: OPOSS may cause skin or eye irritation upon contact.
Due to its siloxane framework. Key reactions include:

  • Hydrolysis: In the presence of water, octamethylsilsesquioxane can hydrolyze, leading to the formation of silanol groups.
  • Condensation: The silanol groups can further condense to form siloxane bonds, resulting in larger oligomers or networks.
  • Functionalization: The methyl groups can be replaced or modified through reactions such as hydrosilylation or nucleophilic substitution, allowing for the introduction of various functional groups .

Several methods exist for synthesizing octamethylsilsesquioxane:

  • Microwave-Assisted Sol-Gel Reaction: This eco-friendly method involves the reaction of methyltrimethoxysilane under microwave irradiation, resulting in rapid synthesis with high yields .
  • Hydrolysis of Organosilanes: Traditional methods include the hydrolysis of organotrichlorosilanes followed by condensation, which can be more time-consuming and complex .
  • Direct Condensation: Condensation reactions involving silanol precursors can also yield octamethylsilsesquioxane, particularly under controlled pH conditions .

Octamethylsilsesquioxane finds applications across various fields:

  • Coatings: Its low surface energy makes it suitable for creating liquid-repellent surfaces and anti-fogging coatings .
  • Composites: It is used as an additive to enhance the thermal stability and mechanical properties of polymer composites .
  • Nanotechnology: Due to its unique structure, it serves as a building block for nanostructured materials and devices.

Research has indicated that octamethylsilsesquioxane interacts favorably with various polymers, enhancing their properties. For example, studies show that incorporating octamethylsilsesquioxane into polyethylene composites improves thermal stability and rigidity while reducing melt flow rates during processing . These interactions are attributed to the siloxane framework's ability to quench free radicals formed during polymer degradation.

Octamethylsilsesquioxane shares similarities with other silsesquioxanes but exhibits unique characteristics that set it apart. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
TrimethylsiloxysilicateLinearLower molecular weight; less thermal stability
OctaphenylsilsesquioxaneCageHigher thermal stability; more rigid structure
HexamethyldisiloxaneLinearSimpler structure; primarily used as a silicone

Octamethylsilsesquioxane's fully methylated cage structure provides enhanced stability and unique properties compared to these similar compounds, making it particularly valuable in advanced material applications .

Wikipedia

Octamethylsilsesquioxane

General Manufacturing Information

Pentacyclo[9.5.1.13,9.15,15.17,13]octasiloxane, 1,3,5,7,9,11,13,15-octamethyl-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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